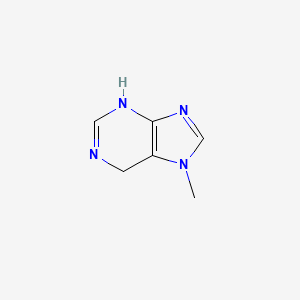
7-Methyl-6,7-dihydro-1H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-6,7-dihydro-1H-purine, also known as 7-Methylxanthine, is a derivative of purine, a heterocyclic aromatic organic compound. This compound is structurally related to xanthine and is an intermediate in the synthesis of caffeine. It has significant biological importance and is involved in various metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6,7-dihydro-1H-purine typically involves the methylation of xanthine. One common method includes the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-6,7-dihydro-1H-purine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-Methyluric acid.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 7-Methyluric acid.
Reduction: Dihydro-7-Methyl-6,7-dihydro-1H-purine.
Substitution: Various alkylated or arylated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
7-Methyl-6,7-dihydro-1H-purine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 7-Methyl-6,7-dihydro-1H-purine involves its interaction with various enzymes and receptors in the body. It acts as an intermediate in the metabolism of purines, influencing pathways such as the degradation of adenine and guanine to uric acid. The compound can also affect the activity of enzymes like xanthine oxidase, which plays a crucial role in purine metabolism .
Comparaison Avec Des Composés Similaires
Xanthine: A precursor in the synthesis of 7-Methyl-6,7-dihydro-1H-purine.
Caffeine: A trimethyl derivative of xanthine, known for its stimulant effects.
Theophylline: A dimethyl derivative of xanthine, used in the treatment of respiratory diseases.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its biological activity and metabolic pathways. Unlike caffeine and theophylline, it does not have significant stimulant effects but serves as an important intermediate in their biosynthesis .
Propriétés
Formule moléculaire |
C6H8N4 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
7-methyl-3,6-dihydropurine |
InChI |
InChI=1S/C6H8N4/c1-10-4-9-6-5(10)2-7-3-8-6/h3-4H,2H2,1H3,(H,7,8) |
Clé InChI |
ZMCMWTVAXCXFMQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



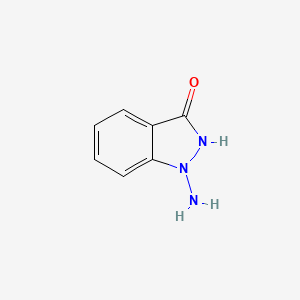
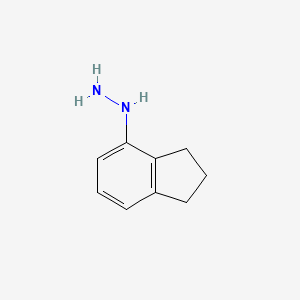
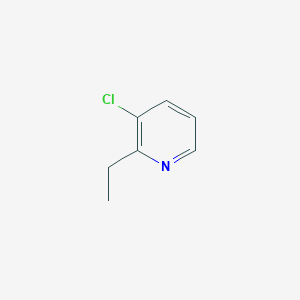
![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
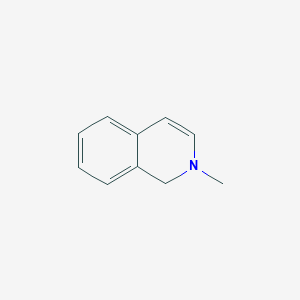
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
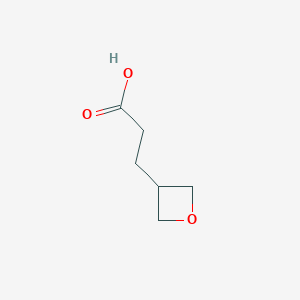

![5-Vinylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072630.png)
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
![5-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B15072643.png)
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)
